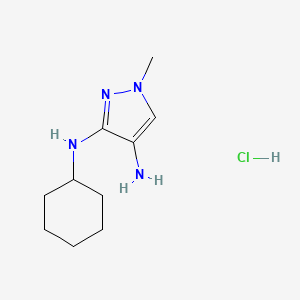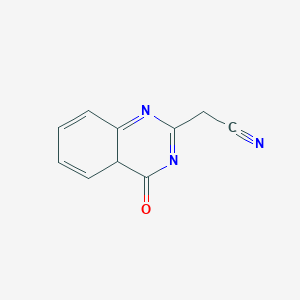
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its fused benzene and pyrimidine rings, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its biological activity and potential therapeutic benefits .
準備方法
The synthesis of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- typically involves the reaction of anthranilic acid with cyanogens . This reaction produces the quinazoline derivative through a series of steps that include decarboxylation and cyclization. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can replace hydrogen atoms on the quinazoline ring. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activity, making it useful in studying cellular processes and interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- can be compared with other quinazoline derivatives such as:
2-Cyano-3,4-dihydro-4-oxoquinazoline: Similar in structure but with different functional groups.
6-Bromo-3,4-dihydro-4-oxoquinazoline: Contains a bromine atom, which can alter its reactivity and biological activity. The uniqueness of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- lies in its specific functional groups and the resulting chemical and biological properties.
特性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
2-(4-oxo-4aH-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4,7H,5H2 |
InChIキー |
LOLHLJPDHIXFNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(=NC(=NC2=O)CC#N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)

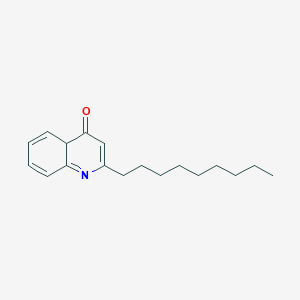
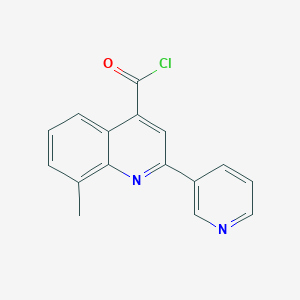
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
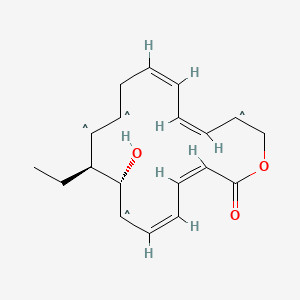
![2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B12348124.png)

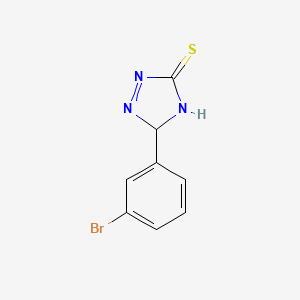
![6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)
![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)
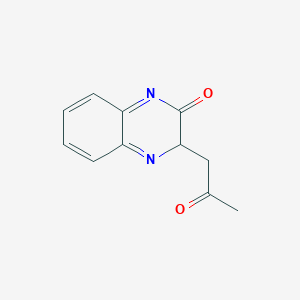
![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)
